molecular formula C16H11ClN2O4 B2796849 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 338785-39-0

5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B2796849
CAS No.: 338785-39-0
M. Wt: 330.72
InChI Key: ONKRVSHGMGBFGK-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-2-[5-(4-Chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. Its structure incorporates multiple pharmacophores, including a 4-chlorophenyl furan moiety and a nitro-isoxazole ring, which are associated with a range of biological activities. This compound is of significant research interest for screening against cancer cell lines. Structurally related molecules featuring the 5-(4-chlorophenyl)furan unit have been investigated as potent colchicine binding site inhibitors (CBSIs), which disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis . The nitroaromatic (4-nitro-1,2-oxazole) component is a key feature in several classes of antimicrobial and antiparasitic prodrugs, requiring enzymatic reduction for activation . Researchers can explore the potential synergistic effects of these combined structural features. The presence of the ethenyl bridge suggests this compound may be an intermediate or analog in the synthesis of more complex molecules. It is intended for use in in vitro assays only. Warning: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c1-10-16(19(20)21)15(23-18-10)9-7-13-6-8-14(22-13)11-2-4-12(17)5-3-11/h2-9H,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKRVSHGMGBFGK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenylacetylene and carbonyl compounds, under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols and carbonyl compounds, under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the furan and oxazole rings through a vinyl linkage, which can be achieved using palladium-catalyzed cross-coupling reactions, such as the Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at C4 can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or using agents like Fe/HCl. For example:

  • Product : 4-amino-5-[(E)-2-(5-(4-chlorophenyl)furan-2-yl)ethenyl]-3-methylisoxazole.

  • Analog : Similar reductions are observed in nitro-substituted isoxazoles, where nitro groups are converted to amines for further functionalization (e.g., , ).

Electrophilic Aromatic Substitution on the Furan Ring

The furan’s electron-rich C2/C5 positions may undergo halogenation, nitration, or sulfonation. For instance:

  • Chlorination : Using Cl₂/FeCl₃ could yield 5-(4-chlorophenyl)-2-chlorofuran derivatives.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the furan’s C5 position, enhancing electron withdrawal ( , ).

Ethenyl Bridge Functionalization

The α,β-unsaturated ethenyl bond participates in:

  • Hydrogenation : H₂/Pd-C reduces the double bond to a single bond, yielding a saturated analog (e.g., ).

  • Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes to form bicyclic adducts ( , ).

Isoxazole Ring Modifications

  • Ring-Opening : Acidic conditions (HCl/H₂O) cleave the isoxazole to form β-ketoamide intermediates, as seen in related isoxazole derivatives ( , ).

  • Methyl Group Oxidation : KMnO₄ oxidizes the C3 methyl group to a carboxylic acid, altering electronic properties ( , ).

Table 1: Key Spectral Signatures (Hypothetical)

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Isoxazole C3-CH₃2.42 (s, 3H)11.562960 (C-H stretch)
Ethenyl CH=CH7.28–7.32 (m, 2H)128.59–131.121620 (C=C stretch)
Furan C-O-156.811250 (C-O-C stretch)
NO₂-160.681520, 1350 (NO₂ asym/sym)

Data inferred from structurally related compounds in , , and .

Stability and Handling Considerations

  • Thermal Sensitivity : Nitro groups may decompose exothermically under high heat.

  • Light Sensitivity : The ethenyl-furan system could undergo photoisomerization ( , ).

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of oxazole derivatives as antiviral agents. The compound has been evaluated for its efficacy against various viral pathogens. For instance, research indicates that oxazole derivatives exhibit significant activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV) due to their ability to inhibit viral replication mechanisms.

A notable study showed that modifications in the oxazole ring enhance antiviral potency through structure-activity relationship (SAR) analyses. The compound's nitro group is believed to play a crucial role in its biological activity by facilitating interactions with viral proteins .

Anticancer Properties

The anticancer potential of oxazole derivatives has also been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

For example, a related study reported that certain oxazole derivatives could induce cell cycle arrest in cancer cells, leading to increased apoptosis rates . The presence of the furan moiety in this compound may contribute to enhanced bioactivity by promoting interactions with cellular targets involved in cancer progression.

Organic Electronics

Oxazoles are being investigated for their applications in organic electronics, particularly as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of the compound make it suitable for use as a charge transport material.

Research has shown that incorporating oxazole derivatives into polymer matrices can improve the efficiency and stability of OLED devices. The incorporation of the 4-chlorophenyl group enhances the electron-withdrawing character, which is beneficial for charge transport properties .

Photophysical Properties

The photophysical characteristics of this compound have also been studied, revealing promising fluorescence properties that can be exploited in various imaging applications. Its ability to emit light upon excitation makes it a candidate for use in fluorescent probes or sensors .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Antiviral ActivityHIV and HSV inhibitionSignificant reduction in viral replication
Anticancer PropertiesCytotoxic effects on cancer cell linesInduced apoptosis and cell cycle arrest
Organic ElectronicsCharge transport material in OLEDsImproved device efficiency
Photophysical PropertiesFluorescent probesPromising emission characteristics

Mechanism of Action

The mechanism of action of 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Key Findings and Implications

Role of Nitro Groups : The nitro group’s position (oxazole vs. phenyl) and electronic effects significantly influence bioactivity. In oxadiazoles, nitro groups enhance CNS activity, while in thiazoles, they contribute to antifungal properties .

Heterocyclic Core Impact : Oxazole’s smaller ring size and lower basicity compared to benzimidazole or oxadiazole may alter solubility and target binding.

Synthetic Accessibility : Compounds with furan-ethenyl linkages (e.g., ) are often synthesized via condensation reactions, suggesting feasible routes for the main compound .

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis of 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multi-step reactions. Key steps include:

  • Condensation reactions to form the ethenyl bridge, often requiring anhydrous solvents (e.g., absolute ethanol) and controlled reflux temperatures (80–100°C) to avoid side reactions .
  • Nitro-group introduction via nitration under acidic conditions (e.g., HNO₃/H₂SO₄), with strict temperature control (0–5°C) to prevent over-nitration or decomposition .
  • Oxazole ring formation through cyclization, which may necessitate inert atmospheres (N₂/Ar) and catalysts like BF₃·Et₂O to enhance regioselectivity .

Q. Critical conditions :

  • Solvent purity : Absolute ethanol or THF to minimize hydrolysis of intermediates.
  • Temperature gradients : Step-specific thermal control to stabilize reactive intermediates.
  • Protective groups : Use of acetyl or benzoyl groups to shield reactive sites during functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

  • ¹H/¹³C NMR :
    • Key signals :
  • Olefinic protons (δ 6.5–7.5 ppm, J = 16 Hz for trans-ethenyl group) .
  • Nitro-group deshielding effects on adjacent oxazole protons (δ 8.0–8.5 ppm) .
    • Use deuterated solvents (CDCl₃ or DMSO-d₆) and 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • IR Spectroscopy :
    • Nitro-group stretching vibrations (1520–1560 cm⁻¹ for asymmetric; 1340–1380 cm⁻¹ for symmetric) .
    • C=C stretching (1620–1680 cm⁻¹) for the ethenyl bridge .
  • X-ray Crystallography :
    • Use WinGX/ORTEP for structural refinement. Analyze bond lengths (e.g., C=C: ~1.34 Å; C-N in oxazole: ~1.29 Å) to confirm stereochemistry and nitro-group orientation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and reactivity?

DFT studies (e.g., B3LYP/6-311+G(d,p)) provide insights into:

  • Electrophilic reactivity :
    • Localized electron density on the nitro group and oxazole ring (MEP maps) highlights sites prone to nucleophilic attack .
  • Frontier molecular orbitals (FMOs) :
    • HOMO-LUMO gaps (~4.5–5.0 eV) correlate with kinetic stability. Narrow gaps (<4 eV) suggest potential for charge-transfer interactions in pharmacological contexts .
  • NLO properties :
    • Hyperpolarizability (β) calculations predict second-harmonic generation (SHG) efficiency, relevant for materials science applications .

Q. Methodological recommendations :

  • Include exact exchange terms (e.g., hybrid functionals like B3LYP) for accurate thermochemical data .
  • Validate computational models with experimental UV-Vis spectra (TD-DFT) .

Q. What strategies resolve contradictions in biological activity data across pharmacological assays?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in antimicrobial assays) may arise from:

  • Assay-specific variables :
    • Solvent effects (DMSO vs. aqueous buffers) on compound solubility and aggregation .
    • Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and efflux pump expression .
  • Structural modifications :
    • Compare derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects on membrane permeability .

Q. Resolution strategies :

  • Dose-response standardization : Use Hill slope models to normalize efficacy metrics across assays .
  • Molecular docking : Probe interactions with target proteins (e.g., Staphylococcus aureus FabI enzyme) to identify binding-affinity outliers .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR analysis of analogs (e.g., thiazolidinone and benzimidazole derivatives) reveals:

  • Critical pharmacophores :
    • The 4-chlorophenyl group enhances lipophilicity (logP ~3.5), improving membrane penetration .
    • Nitro-group position (para vs. meta) affects redox potential and antimicrobial potency .
  • Modification strategies :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize charge-transfer complexes with DNA gyrase .
    • Replace oxazole with 1,2,4-triazole to modulate hydrogen-bonding capacity .

Q. Experimental validation :

  • Synthesize derivatives via Suzuki-Miyaura cross-coupling for diverse aryl substitutions .
  • Use MIC (minimum inhibitory concentration) assays and cytotoxicity profiling (e.g., against HEK-293 cells) to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.